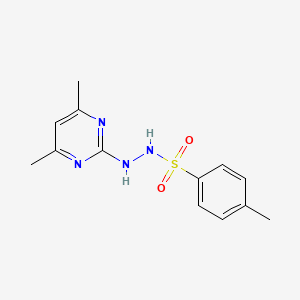![molecular formula C15H23NO2S B7681997 2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol, commonly known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant and anxiolytic drug. It was first developed in the 1980s and has since been widely used in the treatment of depression and anxiety disorders. In Additionally, we will list future directions for research on Moclobemide.
Mécanisme D'action
Moclobemide works by inhibiting the activity of 2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol, an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting 2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol, Moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
Moclobemide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. Additionally, Moclobemide has been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Moclobemide has several advantages for lab experiments. It is a reversible inhibitor of 2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol, which means that its effects can be easily reversed by stopping its administration. Additionally, Moclobemide has a relatively short half-life, which makes it easier to control the duration of its effects. However, Moclobemide also has some limitations for lab experiments. It can be difficult to control the dosage of Moclobemide, which can make it challenging to study its effects on specific neurotransmitter systems. Additionally, Moclobemide can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Moclobemide. One area of interest is the potential use of Moclobemide in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to understand the long-term effects of Moclobemide on neurotransmitter systems and to identify potential side effects of the drug. Finally, there is a need for more research on the biochemical and physiological effects of Moclobemide, particularly in relation to its antioxidant properties.
Méthodes De Synthèse
Moclobemide is synthesized through a multi-step process that involves the reaction of 4-methylthiophenol with chloroacetonitrile, followed by the reaction of the resulting intermediate with 4-(chloromethyl)phenylacetonitrile. The resulting intermediate is then reacted with ethanolamine to produce Moclobemide. The synthesis of Moclobemide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Moclobemide has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. Additionally, Moclobemide has been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the levels of dopamine in the brain.
Propriétés
IUPAC Name |
2-[4-[(4-methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-19-14-4-2-13(3-5-14)12-16-15(6-9-17)7-10-18-11-8-15/h2-5,16-17H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDMKFZGQAQYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2(CCOCC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)
![N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)
![N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B7681934.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(2,2-dimethylpropanoylamino)benzamide](/img/structure/B7681937.png)
![4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline](/img/structure/B7681941.png)
![N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-4-propan-2-ylbenzamide](/img/structure/B7681951.png)
![5-[4-[(4-Methoxyphenyl)methyl]piperazine-1-carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B7681956.png)
![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)


![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)